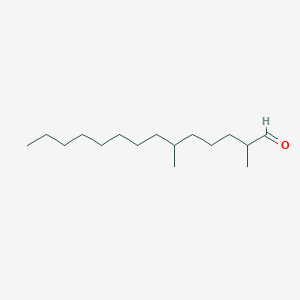

2,6-Dimethyltetradecanal

Description

2,6-Dimethyltetradecanal is a branched-chain aldehyde with the molecular formula C₁₆H₃₂O (tetradecanal backbone with methyl groups at positions 2 and 6). Structurally, the 2,6-dimethyl branching introduces steric effects that influence physical properties and reactivity compared to linear aldehydes. Applications likely include use in fragrances, surfactants, or as intermediates in organic synthesis, though specific uses are inferred from similar compounds like myristaldehyde (tetradecanal) .

Properties

CAS No. |

64682-99-1 |

|---|---|

Molecular Formula |

C16H32O |

Molecular Weight |

240.42 g/mol |

IUPAC Name |

2,6-dimethyltetradecanal |

InChI |

InChI=1S/C16H32O/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h14-16H,4-13H2,1-3H3 |

InChI Key |

CHSDHXWTAMMYDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)CCCC(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyltetradecanal can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyltetradecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,6-dimethyltetradecanol. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyltetradecanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to 2,6-dimethyltetradecanoic acid using strong oxidizing agents.

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2,6-dimethyltetradecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Ammonia (NH3) or primary amines for imine formation; alcohols in the presence of acid catalysts for acetal formation

Major Products Formed

Oxidation: 2,6-Dimethyltetradecanoic acid

Reduction: 2,6-Dimethyltetradecanol

Substitution: Imines, acetals

Scientific Research Applications

2,6-Dimethyltetradecanal has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving lipid metabolism and the role of aldehydes in biological systems.

Medicine: Research into the potential therapeutic applications of aldehydes, including their antimicrobial and anti-inflammatory properties, may involve this compound.

Industry: It is used in the production of fragrances and flavorings due to its unique scent profile.

Mechanism of Action

The mechanism of action of 2,6-Dimethyltetradecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in biological systems where aldehydes can modify proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

- Branching in this compound increases molecular weight and steric hindrance compared to linear tetradecanal.

- Shorter-chain analogs like 2,6-dimethyloctanal exhibit reduced hydrophobicity and lower boiling points .

Physical Properties

| Compound | Boiling Point (°C) | Solubility (Water) | LogP (Hydrophobicity) |

|---|---|---|---|

| This compound* | ~280–300 | Insoluble | ~7.5 |

| Tetradecanal | 260–265 | Insoluble | 6.2 |

| 2,6-Dimethyloctanal | ~210–220 | Slightly soluble | 4.1 |

| Pentadecanal | 285–290 | Insoluble | 7.0 |

*Estimated based on analogous branched hydrocarbons and aldehydes .

Key Observations :

- Branching elevates boiling points slightly compared to linear isomers due to increased molecular surface area.

- Higher hydrophobicity (LogP) in this compound enhances compatibility with nonpolar matrices, making it suitable for lipid-based formulations.

Chemical Reactivity

- Oxidation : Branched aldehydes like this compound are less prone to autoxidation than linear aldehydes due to steric protection of the aldehyde group. This stability is critical in fragrance applications .

- Thermal Stability : Quantum chemical studies (e.g., DFT calculations on similar aldehydes) suggest that branching reduces conformational flexibility, increasing thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.